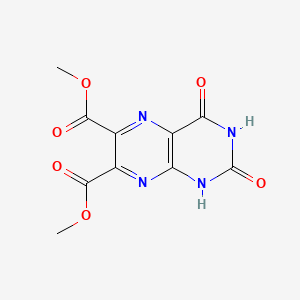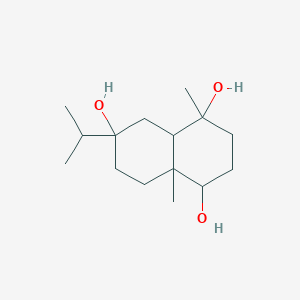
3-(Methylseleno)-Ala-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylseleno)-L-alanine typically involves the incorporation of a methylseleno group into the alanine structure. One common method is the reaction of L-alanine with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective incorporation of the methylseleno group.
Industrial Production Methods
Industrial production of 3-(Methylseleno)-L-alanine hydrochloride may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylseleno)-L-alanine undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylseleno group.
Substitution: The methylseleno group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Regeneration of the methylseleno group.
Substitution: Formation of new compounds with different functional groups replacing the methylseleno group.
Applications De Recherche Scientifique
3-(Methylseleno)-L-alanine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenium metabolism and its incorporation into selenoproteins.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the development of selenium-enriched nutritional supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Methylseleno)-L-alanine involves its incorporation into biological systems where it can be metabolized to form selenoproteins. These selenoproteins play a crucial role in various cellular processes, including antioxidant defense and redox regulation. The methylseleno group can also interact with molecular targets, modulating their activity and contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar biological functions.
Methylselenocysteine: Similar structure but with a different functional group.
Uniqueness
3-(Methylseleno)-L-alanine is unique due to its specific methylseleno group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-amino-3-methylselanylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVTFHGWJDSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine](/img/structure/B13382745.png)

![4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382754.png)

![3-(4-methoxyphenyl)-N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B13382766.png)

![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)
![2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol](/img/structure/B13382778.png)
![N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13382786.png)




